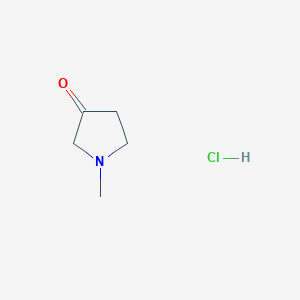
1,2-Dicyclopropylethan-1-one
Vue d'ensemble
Description
1,2-Dicyclopropylethan-1-one is a chemical compound with the formula C8H12O and a molecular weight of 124.18 . It is a versatile material used in various scientific research areas, exhibiting excellent reactivity and playing a crucial role in organic synthesis, drug development, and material science.
Synthesis Analysis
The synthesis of 1,2-dicyclopropylethan-1-one can be achieved from 3-Butenyltrimethylsilane and Cyclopropanecarbonyl Chloride . More detailed synthetic routes can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of 1,2-Dicyclopropylethan-1-one consists of two cyclopropyl groups attached to an ethan-1-one group . The exact structure can be found in the referenced literature .More detailed physical and chemical properties such as melting point, boiling point, and density can be found in the referenced literature .
Applications De Recherche Scientifique
Medicine
1,2-Dicyclopropylethan-1-one is utilized in the pharmaceutical industry as a building block for the synthesis of various drugs. Its unique chemical structure allows for the creation of complex molecules that can be used in the development of new medications. It’s particularly valuable in the synthesis of compounds with potential therapeutic effects .
Agriculture
In agriculture, this compound finds its application in the synthesis of agrochemicals. Its reactivity can be harnessed to produce pesticides and herbicides that help in protecting crops from pests and diseases, contributing to enhanced crop yields .
Material Science
The compound serves as a precursor in the synthesis of advanced materials. Researchers in material science may employ 1,2-Dicyclopropylethan-1-one in the development of polymers and resins with specific properties for use in various industrial applications .
Environmental Science
In environmental science, 1,2-Dicyclopropylethan-1-one could be involved in the synthesis of chemicals that aid in environmental remediation processes. This includes the production of absorbents or catalysts that help in the breakdown of pollutants .
Food Industry
The food industry may leverage this compound in the synthesis of flavorings, preservatives, or other additives that enhance the quality and shelf-life of food products. Its derivatives could be used to develop new food processing methods .
Energy Production
1,2-Dicyclopropylethan-1-one might be used in the field of energy production, particularly in the development of biofuels or as an additive to improve the efficiency of fuel combustion processes .
Chemical Synthesis
This compound is a versatile reagent in chemical synthesis, used to create a wide array of chemical products. Its applications range from the development of new synthetic methodologies to the production of fine chemicals and intermediates for various industries .
Pharmaceuticals
In the realm of pharmaceuticals, 1,2-Dicyclopropylethan-1-one is a valuable intermediate. It can be used to synthesize active pharmaceutical ingredients (APIs) and other complex organic molecules that are crucial in drug development .
Safety and Hazards
Propriétés
IUPAC Name |
1,2-dicyclopropylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8(7-3-4-7)5-6-1-2-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDDGPDZNVLLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530123 | |
| Record name | 1,2-Dicyclopropylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dicyclopropylethan-1-one | |
CAS RN |
14113-96-3 | |
| Record name | 1,2-Dicyclopropylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dicyclopropylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromo-2-methylbenzo[b]thiophene](/img/structure/B1601711.png)









![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)